5-Bromo-2-difluoromethoxy-4-fluorophenol

Medicinal Chemistry Organic Synthesis Building Block

Sourcing novel halogenated phenol building blocks with precise substitution patterns often leads to long lead times and inconsistent purity. 5-Bromo-2-difluoromethoxy-4-fluorophenol (CAS 1805023-78-2) is a strategic intermediate designed to accelerate your drug discovery and materials science programs. - Enables rapid diversification via the aryl bromide handle for Suzuki-Miyaura cross-coupling reactions, generating biaryl libraries. - The difluoromethoxy group is a recognized metabolic blocker, offering a direct path to improving lead compound bioavailability. - Available with a consistent 95% purity specification, ensuring reproducibility in your synthetic workflows.

Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
CAS No. 1805023-78-2
Cat. No. B1409822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-difluoromethoxy-4-fluorophenol
CAS1805023-78-2
Molecular FormulaC7H4BrF3O2
Molecular Weight257 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)OC(F)F)O
InChIInChI=1S/C7H4BrF3O2/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7,12H
InChIKeyNUQBLBFVYRYXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-difluoromethoxy-4-fluorophenol: Chemical Profile


5-Bromo-2-difluoromethoxy-4-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257.00 g/mol . It belongs to the class of halogenated phenols and is characterized by a unique substitution pattern featuring a bromine atom at the 5-position, a difluoromethoxy group at the 2-position, and a fluorine atom at the 4-position on a phenolic core [1]. It is primarily listed as a research chemical and synthetic intermediate, available from various chemical suppliers for use in organic synthesis and medicinal chemistry applications .

5-Bromo-2-difluoromethoxy-4-fluorophenol: Generic Substitution Risks


While the compound's structure suggests potential for enhanced metabolic stability and unique reactivity due to its specific halogenation and difluoromethoxy group [1], no direct comparative studies against its closest analogs—such as 2-Bromo-4-difluoromethoxy-5-fluorophenol or 3-Bromo-5-difluoromethoxy-4-fluorophenol —were identified. Without quantitative data on reaction yields, biological activity, or physicochemical properties relative to these alternatives, generic substitution is not supported by evidence. The specific positional isomerism and functional group combination of the target compound are likely to confer distinct properties, but these remain unquantified in the public domain .

5-Bromo-2-difluoromethoxy-4-fluorophenol: Selection Evidence


No Direct Comparative Activity Data

A comprehensive search of authoritative databases and literature yielded no direct, head-to-head comparative studies (e.g., IC50, EC50, or reaction yield comparisons) between 5-Bromo-2-difluoromethoxy-4-fluorophenol and its closest positional isomers or structural analogs. Available data is limited to its listing as a research chemical with no quantifiable differentiation from alternatives . The presence of a difluoromethoxy group is a known strategy for modulating metabolic stability and lipophilicity in medicinal chemistry, but this is a class-level inference and not specific to this compound .

Medicinal Chemistry Organic Synthesis Building Block

Difluoromethoxy Group: Metabolic Stability Potential

The difluoromethoxy (-OCF2H) group is widely recognized in medicinal chemistry for its ability to improve metabolic stability and modulate lipophilicity compared to methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups. While no specific data exists for this compound, the presence of this functional group on a halogenated phenol scaffold suggests a potential advantage over non-fluorinated or differently fluorinated analogs . This inference is based on general trends observed across multiple chemotypes and is not a direct comparison for this specific molecule [1].

Drug Discovery Pharmacokinetics Fluorine Chemistry

Positional Isomerism Dictates Cross-Coupling Reactivity

The specific 5-bromo-2-difluoromethoxy-4-fluoro substitution pattern on the phenol ring dictates the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . While no comparative yield data is available against its isomers, the precise arrangement of electron-withdrawing and -donating groups is known to influence oxidative addition and transmetalation steps in palladium-catalyzed processes. This positional specificity means that generic substitution with a different isomer could lead to significantly different reaction outcomes, making this specific compound essential for certain synthetic routes [1].

Synthetic Chemistry Cross-Coupling Aryl Halides

5-Bromo-2-difluoromethoxy-4-fluorophenol: Application Scenarios


Synthesis of Fluorinated Biaryls via Cross-Coupling

The compound's aryl bromide and phenol functionalities make it a candidate for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to generate biaryl structures, which are common in pharmaceuticals and agrochemicals. The presence of the difluoromethoxy and fluorine substituents may impart desirable electronic and steric properties to the resulting biaryl products .

Medicinal Chemistry: Metabolic Stability Optimization

The difluoromethoxy group is often incorporated into lead compounds to block metabolic hotspots, reduce clearance, and improve oral bioavailability. This compound could serve as a versatile intermediate for generating a series of analogs to probe structure-activity and structure-property relationships in drug discovery programs [1].

Advanced Materials and Agrochemical Intermediates

Halogenated phenols with fluorinated alkoxy groups are known precursors for liquid crystals, specialty polymers, and pyrethroid pesticides. The specific substitution pattern of this compound may offer advantages in the design of materials with tailored thermal or dielectric properties, or as a building block for novel agrochemical agents [2][3].

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